Cas no 1485727-79-4 (methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride)
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
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methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-111713-0.05g |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 0.05g |
$273.0 | 2023-10-27 | |
| Enamine | EN300-111713-0.1g |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 0.1g |
$407.0 | 2023-10-27 | |
| Enamine | EN300-111713-0.25g |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
| Enamine | EN300-111713-0.5g |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 0.5g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-111713-1.0g |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 1g |
$1172.0 | 2023-06-09 | |
| Enamine | EN300-111713-2.5g |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 2.5g |
$2295.0 | 2023-10-27 | |
| Enamine | EN300-111713-5.0g |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 5g |
$3396.0 | 2023-06-09 | |
| Enamine | EN300-111713-10.0g |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 10g |
$5037.0 | 2023-06-09 | |
| 1PlusChem | 1P01E8VZ-50mg |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 50mg |
$388.00 | 2024-06-20 | |
| 1PlusChem | 1P01E8VZ-100mg |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride |
1485727-79-4 | 95% | 100mg |
$565.00 | 2024-06-20 |
methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
Methyl 2-(Methylamino)-3-(Propan-2-yloxy)propanoate Hydrochloride: A Comprehensive Overview
Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride (CAS No. 1485727-79-4) is a versatile compound with significant applications in the fields of pharmaceuticals and chemical research. This compound, also known as MAMOPH, is a derivative of amino acids and has garnered attention for its potential therapeutic properties and chemical reactivity. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride is a white crystalline solid with a molecular formula of C8H16ClNO3. The compound features an ester group, an amino group, and an ether linkage, which contribute to its unique chemical properties. The presence of the hydrochloride salt form enhances its solubility in water and other polar solvents, making it suitable for various pharmaceutical applications. The compound's molecular weight is approximately 203.67 g/mol.
Synthesis Methods
The synthesis of methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride can be achieved through several routes. One common method involves the reaction of methyl 3-hydroxy-2-methylaminopropanoate with isopropyl alcohol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. Another approach involves the reaction of methyl 3-hydroxy-2-methylaminopropanoate with isopropyl bromide, followed by acidification to form the hydrochloride salt. These synthetic methods have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
Biological Activities
Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride has shown promising biological activities in various studies. One notable application is its potential as a chiral building block in the synthesis of pharmaceuticals. The compound's chiral center and functional groups make it a valuable intermediate for the preparation of enantiomerically pure drugs. Recent research has also explored its use as a precursor in the synthesis of central nervous system (CNS) active compounds.
In addition to its role as a synthetic intermediate, methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride has been investigated for its pharmacological properties. Studies have shown that it exhibits moderate activity as a cholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent.
Recent Research Advancements
The scientific community has made significant strides in understanding the properties and applications of methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride. A recent study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead structure for developing novel anticonvulsant agents. The researchers found that derivatives of MAMOPH exhibited potent anticonvulsant activity in animal models, suggesting its potential for further development in epilepsy treatment.
Another area of interest is the use of methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride in drug delivery systems. Researchers at a leading pharmaceutical company have developed a novel prodrug strategy using this compound to enhance the bioavailability and efficacy of existing drugs. The prodrug approach involves conjugating MAMOPH with target drugs, which are then cleaved by specific enzymes in vivo to release the active drug moiety.
Safety and Handling
While methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride is generally considered safe for laboratory use, proper handling precautions should be followed to ensure safety. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound to prevent skin contact and inhalation.
In conclusion, methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride (CAS No. 1485727-79-4) is a multifaceted compound with diverse applications in pharmaceuticals and chemical research. Its unique chemical structure and biological activities make it a valuable tool for scientists and researchers working on drug development and synthetic chemistry. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further expanding its utility in various fields.
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